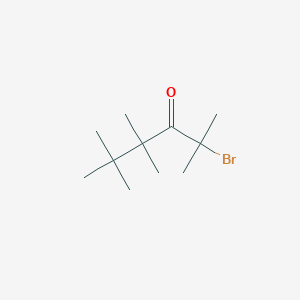

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one

Description

Properties

CAS No. |

58763-45-4 |

|---|---|

Molecular Formula |

C11H21BrO |

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-bromo-2,4,4,5,5-pentamethylhexan-3-one |

InChI |

InChI=1S/C11H21BrO/c1-9(2,3)10(4,5)8(13)11(6,7)12/h1-7H3 |

InChI Key |

XPPWKHFZJKAFPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)C(=O)C(C)(C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,4,5,5-pentamethylhexan-3-one using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The carbonyl group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted hexanones, depending on the nucleophile used.

Elimination Reactions: The major products are alkenes with different degrees of substitution.

Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-Bromo-2,4,4,5,5-pentamethylhexan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Structural Analogues in Aliphatic Brominated Ketones

4-Bromo-2,2-dimethyl-6-phenylhexan-3-one (2g)

- Structure : Shares the hexan-3-one backbone but differs in substituents (2,2-dimethyl and 6-phenyl groups vs. pentamethyl groups in the target compound) .

- Reactivity : Synthesized via oxidative hydrolysis using HTIB, p-TSA, and m-CPBA, suggesting compatibility with electrophilic bromination agents. The phenyl group may enhance π-π interactions, unlike the purely aliphatic target compound .

- Spectroscopy : IR shows a C=O stretch at 1716 cm⁻¹, comparable to the target’s expected ~1715 cm⁻¹. HRMS data ([M+Na]⁺ = 291.0357) provide a benchmark for analytical validation .

Cyclic Brominated Ketones: Benzopyran and Benzofuran Derivatives

3-Bromo-5-methoxy-3,4-dihydrobenzopyran (22a)

- Structure : A cyclic benzopyran-5-one with bromine at the 3-position, contrasting with the acyclic hexan-3-one backbone of the target .

- Reactivity : Achieves 85% yield under iodine-mediated oxidative aromatization. The cyclic system likely undergoes faster ring-opening reactions compared to the sterically hindered aliphatic target .

2-Iodomethyl-4-methoxy-2,3-dihydrobenzofurans

Heterocyclic Brominated Derivatives

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : A pyrazol-3-one core with dual bromination (4-Bromo and 5-bromomethyl), differing significantly from the target’s aliphatic framework .

- Analytical Data : LC/MS (m/z 317 [M+H]⁺) underscores the utility of mass spectrometry in characterizing brominated compounds, a method applicable to the target .

Comparative Data Tables

Table 2: Spectroscopic Comparison

Key Research Findings

Steric Effects : The pentamethyl groups in the target compound likely increase steric hindrance, reducing nucleophilic attack at the carbonyl compared to less-substituted analogues like 2g .

Electrophilic Bromination : Methods using HTIB/m-CPBA (for 2g) or iodine (for cyclic systems) highlight adaptable strategies for brominating ketones, though yields may vary with substrate rigidity .

Spectroscopic Consistency : IR and HRMS data across analogues validate these techniques for characterizing the target’s functional groups and molecular weight .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Bromo-2,4,4,5,5-pentamethylhexan-3-one?

- Methodology : A common approach involves nucleophilic substitution or bromination of a preformed ketone precursor. For sterically hindered substrates (e.g., branched alkanes), ammonia-saturated alcohol mixtures under mechanical stirring can facilitate substitution, as demonstrated in analogous brominated acetophenone syntheses (116-hour reaction at room temperature with GC monitoring) . Adjustments may include elevated temperatures or microwave-assisted synthesis to overcome steric hindrance from the pentamethyl groups.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine chromatographic (GC/HPLC) and spectroscopic techniques:

- GC Analysis : Monitor reaction progress and purity using non-polar columns (e.g., SPB-35), comparing retention times to standards .

- NMR Spectroscopy : Confirm substitution patterns via -NMR (e.g., absence of precursor protons) and -NMR (quaternary carbon shifts near 200 ppm for ketone functionality) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic bromine patterns (1:1 ratio for /) .

Q. What are the key stability considerations for handling this compound?

- Methodology :

- Light Sensitivity : Store in amber vials at -20°C to prevent radical bromine dissociation, as brominated ketones are prone to photodegradation .

- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) during reactions to avoid hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How does steric hindrance from the pentamethyl groups influence reaction pathways?

- Methodology :

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 2-bromo-4-methylacetophenone) in SN2 or cross-coupling reactions. Steric effects reduce nucleophilic attack efficiency, favoring alternative mechanisms (e.g., radical pathways) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and quantify steric bulk via percent buried volume (%V) analysis .

Q. Can photoredox catalysis enhance functionalization of this brominated ketone?

- Methodology :

- Catalyst Selection : Employ Ru(bpy) or Ir(ppy) under visible light (450 nm LED) to generate bromine radicals via single-electron transfer (SET), enabling C–C bond formation (e.g., α-alkylation) .

- Reaction Optimization : Vary solvent polarity (MeCN vs. DMF) and reductants (e.g., Hünig’s base) to stabilize radical intermediates. Monitor via in-situ IR for ketone conversion .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives?

- Methodology :

- Meta-Analysis : Systematically compare literature conditions (e.g., solvent, catalyst loading) using multivariate regression to identify critical variables.

- Controlled Replication : Reproduce low-yield protocols with precise stoichiometry (e.g., Schlenk techniques) to isolate side products (e.g., elimination via GC-MS) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.